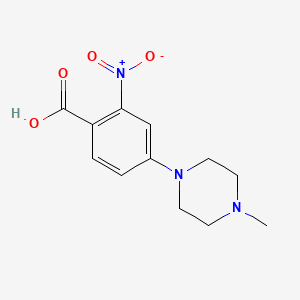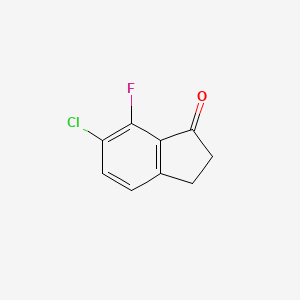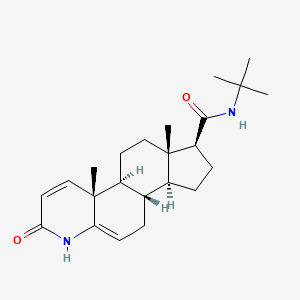
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.2475 g/mol . It is also known by its systematic name, pentanedioic acid, 3-(2-methylpropyl)-, 1-methyl ester . This compound is characterized by its racemic stereochemistry, meaning it has no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl 3-(2-methylpropyl)pentanedioate typically involves esterification reactions. One common method is the reaction of 3-(2-methylpropyl)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of monomethyl 3-(2-methylpropyl)pentanedioate follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of monomethyl 3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Monomethyl 3-(2-methylpropyl)hexanedioate: Similar structure but with a different carbon chain length.
Monomethyl 3-(2-methylpropyl)butanedioate: Another similar compound with a shorter carbon chain.
Monomethyl 3-(2-methylpropyl)octanedioate: Similar compound with a longer carbon chain.
Uniqueness
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) is unique due to its specific carbon chain length and ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
181289-11-2 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
NRXIYKWMCOQUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


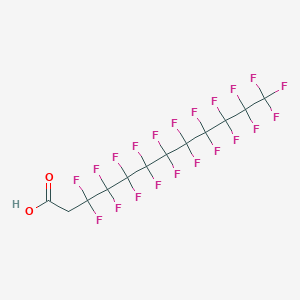
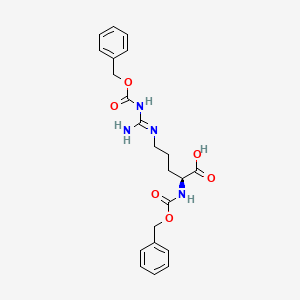
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8270207.png)
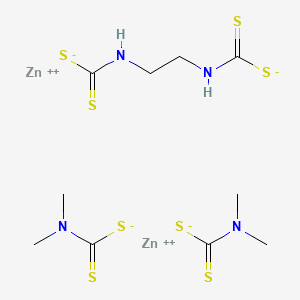


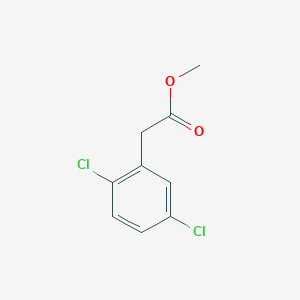

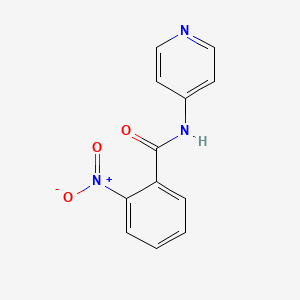
![7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B8270235.png)
![benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate](/img/structure/B8270241.png)
